molecular formula C19H19BF2N2 B3069198 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene CAS No. 194235-40-0

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene

Cat. No. B3069198
CAS RN: 194235-40-0
M. Wt: 324.2 g/mol
InChI Key: QFNRXPJMRSOECW-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, also known as BODIPY, is a difluoroboradiaza-s-indacene derivative . It is a fluorescent dye with a high quantum yield and an ability to absorb small molecules with sharp peaks in the ultraviolet region . It has high absorption coefficient and quantum yield with photonic properties . It is used as an acceptor molecule that facilitates the formation of fluorescent probes . With its nonpolar structure and long-wavelength absorption and fluorescence, BODIPY can be used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids .


Synthesis Analysis

The synthesis of a series of new fluorescently labeled sphingolipids containing a 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl (Me4-BODIPY-8) group at the ω-position of a fatty acyl residue has been described . Another study reported the synthesis of a series of fluorescently labeled fatty acids of various chain lengths with 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl (Me4-BODIPY) .


Molecular Structure Analysis

The molecular structure of 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene involves two methyl substituents attached at C-1 and C-7 positions of boron-dipyrromethene (Bodipy) moiety in compounds . This prevents the free rotation of the benzene moiety, resulting in a molecular configuration with an almost orthogonal dihedral angle between the Bodipy and benzene moieties with the dihedral angle in the range of 81.14–88.56° .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene include a melting point of 210-214°C . It is soluble in DMF (25 mg/mL), DMF:PBS (pH 7.2) (1:2) (0.3 mg/mL), and DMSO (1.7 mg/mL) .

Scientific Research Applications

Lipid Tracing

BODIPY can be used as a stain for neutral lipids and as a tracer for oil and other nonpolar lipids . This makes it a valuable tool in the study of lipid metabolism and related diseases.

Cellular Imaging

BODIPY is used in cellular imaging due to its nonpolar structure and long-wavelength absorption and fluorescence . It can help visualize cellular structures and processes, contributing to our understanding of cell biology.

Organic Light Emitting Diodes (OLEDs)

BODIPY can be used as a modified dye in the fabrication of organic light emitting diodes (OLEDs) . Its strong absorption of visible light and significant fluorescence quantum yield make it suitable for this application.

Fluorescent Labeling of Fatty Acids

A series of fluorescently labeled fatty acids of various chain lengths with BODIPY residue in the ω-position have been synthesized . These acids can be used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide.

Fluorescent Labeling of Sphingolipids

BODIPY has been used in the synthesis of a series of new fluorescently labeled sphingolipids . These probes can be used in studies of biological and model membrane systems.

Electron Donor for Thiol-based Probes

BODIPY can be used as an electron donor for thiol-based probes for fluorescent imaging of cellular thiols . This can help in the study of redox biology and oxidative stress in cells.

Structural Analysis of BODIPY Dimers

BODIPY dimers have been studied for their antimicrobial activity . The nature of intermolecular interaction in the representative BODIPY dimers has been investigated, providing insights into the aggregation influence on the photophysical properties .

Biomedical Applications

BODIPY systems have been designed for biomedical applications . Their relatively simple chemical modification allows for precise tailoring of their emission or absorption features, making them suitable for applications such as strong phosphorescence, significant singlet oxygen generation quantum yield, or absorbing red light .

Future Directions

The future directions of 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene research could involve its use in biofuel-directed microalgae production . It could also be used to screen for lipids in wild-type microalgae and to monitor lipid content within microalgae production processes to determine optimal harvesting time .

properties

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BF2N2/c1-12-10-14(3)23-18(12)17(16-8-6-5-7-9-16)19-13(2)11-15(4)24(19)20(23,21)22/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNRXPJMRSOECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=CC=C4)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene

CAS RN

194235-40-0
Record name 194235-40-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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